2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate
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Overview
Description
2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of a phenyl group, a methoxyphenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate typically involves the esterification of 2-oxo-2-phenylethyl alcohol with 3-(4-methoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate
- 2-Oxo-2-phenylethyl 3-[(4-methylphenyl)sulfonyl]propanoate
Uniqueness
The presence of both phenyl and methoxyphenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts .
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
phenacyl 3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C18H18O4/c1-21-16-10-7-14(8-11-16)9-12-18(20)22-13-17(19)15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3 |
InChI Key |
LXZWDFYPLJMGGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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